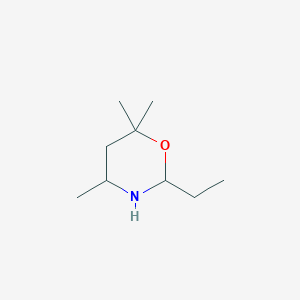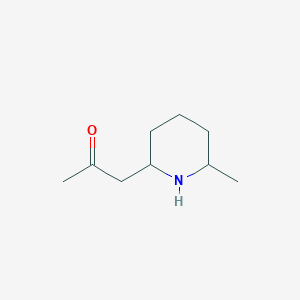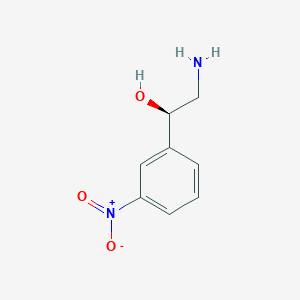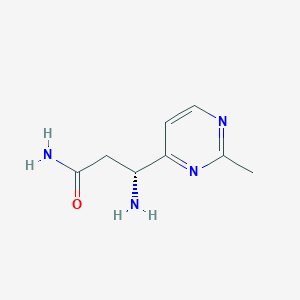
2-Ethyl-4,6,6-trimethyl-1,3-oxazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4,6,6-trimethyl-1,3-oxazinane is a heterocyclic compound with the molecular formula C₉H₁₉NO It belongs to the class of oxazinanes, which are six-membered rings containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6,6-trimethyl-1,3-oxazinane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of amino alcohols with aldehydes or ketones under acidic conditions. For example, the reaction of 2-ethyl-2-amino-1-propanol with acetone in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of eco-friendly catalysts and solvents is becoming increasingly important in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4,6,6-trimethyl-1,3-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to other functional groups.
Substitution: The nitrogen atom in the oxazinane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the nitrogen atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazinone derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
2-Ethyl-4,6,6-trimethyl-1,3-oxazinane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and fine chemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4,6,6-trimethyl-1,3-oxazinane involves its interaction with molecular targets such as enzymes or receptors. The nitrogen and oxygen atoms in the oxazinane ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and result in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,6-Trimethyl-6-phenyltetrahydro-1,3-oxazine-2-thione
- 4,4,5,6-Tetramethyl-1,3-oxazinane-2-thione
Uniqueness
2-Ethyl-4,6,6-trimethyl-1,3-oxazinane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group at the 2-position and the trimethyl groups at the 4 and 6 positions can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
2-ethyl-4,6,6-trimethyl-1,3-oxazinane |
InChI |
InChI=1S/C9H19NO/c1-5-8-10-7(2)6-9(3,4)11-8/h7-8,10H,5-6H2,1-4H3 |
Clé InChI |
AIIYNYPIBSTIBR-UHFFFAOYSA-N |
SMILES canonique |
CCC1NC(CC(O1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)
![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)
![2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)






![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)

